molecular formula C5H8N2O B14190617 N,N-Dimethyl-1,3-oxazol-2-amine CAS No. 918826-84-3

N,N-Dimethyl-1,3-oxazol-2-amine

Cat. No.: B14190617
CAS No.: 918826-84-3
M. Wt: 112.13 g/mol
InChI Key: OOWWHADBQDILTC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,3-oxazol-2-amine is a heterocyclic compound featuring an oxazole ring with a dimethylamine group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1,3-oxazol-2-amine can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. These reagents facilitate the formation of the oxazole ring under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of catalytic systems and continuous flow processes to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,3-oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .

Scientific Research Applications

N,N-Dimethyl-1,3-oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity. Molecular docking studies have shown that the compound can bind to various protein targets, influencing their function and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1,3-oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dimethylamine group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

918826-84-3

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

N,N-dimethyl-1,3-oxazol-2-amine

InChI

InChI=1S/C5H8N2O/c1-7(2)5-6-3-4-8-5/h3-4H,1-2H3

InChI Key

OOWWHADBQDILTC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CO1

Origin of Product

United States

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